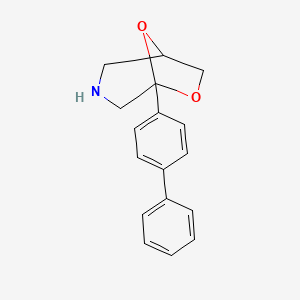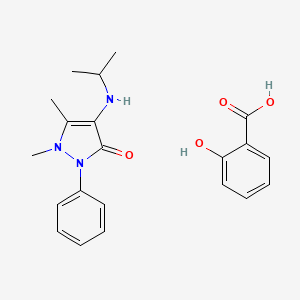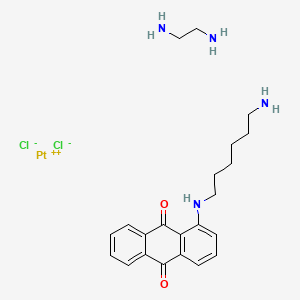
Platinum(1+), (1-((6-aminohexyl)amino)-9,10-anthracenedione)chloro(1,2-ethanediamine-N,N')-, chloride, (SP-4-2)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Platinum(1+), (1-((6-aminohexyl)amino)-9,10-anthracenedione)chloro(1,2-ethanediamine-N,N’)-, chloride, (SP-4-2)- is a complex compound that combines platinum with an anthracenedione derivative and an ethylenediamine ligand
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Platinum(1+), (1-((6-aminohexyl)amino)-9,10-anthracenedione)chloro(1,2-ethanediamine-N,N’)-, chloride, (SP-4-2)- typically involves multiple steps:
Formation of the Anthracenedione Derivative: The anthracenedione derivative can be synthesized by reacting 9,10-anthracenedione with 6-aminohexylamine under controlled conditions.
Coordination with Platinum: The anthracenedione derivative is then reacted with a platinum(II) precursor, such as platinum(II) chloride, in the presence of 1,2-ethanediamine. This step involves the formation of a coordination complex where the platinum ion is coordinated with the anthracenedione derivative and the ethylenediamine ligand.
Purification: The resulting complex is purified using techniques such as recrystallization or chromatography to obtain the final product.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. Continuous flow reactors and automated synthesis systems may be employed to enhance efficiency and reproducibility.
Análisis De Reacciones Químicas
Types of Reactions
Platinum(1+), (1-((6-aminohexyl)amino)-9,10-anthracenedione)chloro(1,2-ethanediamine-N,N’)-, chloride, (SP-4-2)- can undergo various chemical reactions, including:
Substitution Reactions: The chloride ligand can be substituted with other ligands, such as water or other anions, under appropriate conditions.
Oxidation and Reduction: The platinum center can undergo redox reactions, changing its oxidation state and affecting the overall properties of the compound.
Coordination Reactions: The compound can form additional coordination complexes with other metal ions or ligands.
Common Reagents and Conditions
Substitution Reactions: Typically involve aqueous solutions and mild temperatures.
Oxidation and Reduction: Can be carried out using oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride.
Coordination Reactions: Often performed in organic solvents with controlled pH and temperature.
Major Products
Substitution Products: New complexes with different ligands.
Oxidation/Reduction Products: Complexes with altered oxidation states of platinum.
Coordination Products: Multi-metallic or multi-ligand complexes.
Aplicaciones Científicas De Investigación
Chemistry
Catalysis: The compound can act as a catalyst in various organic reactions, including hydrogenation and oxidation.
Materials Science: Used in the development of advanced materials with unique electronic and optical properties.
Biology and Medicine
Anticancer Research: The compound’s ability to interact with DNA makes it a candidate for anticancer drug development.
Biological Imaging: Its fluorescent properties can be utilized in imaging techniques to study biological processes.
Industry
Sensors: Used in the development of sensors for detecting various chemical and biological substances.
Mecanismo De Acción
The mechanism of action of Platinum(1+), (1-((6-aminohexyl)amino)-9,10-anthracenedione)chloro(1,2-ethanediamine-N,N’)-, chloride, (SP-4-2)- involves its interaction with biological molecules, particularly DNA. The compound can intercalate into DNA strands, disrupting their structure and function. This interaction can inhibit DNA replication and transcription, leading to cell death, which is particularly useful in anticancer therapies. The platinum center plays a crucial role in binding to the DNA, while the anthracenedione moiety enhances the compound’s ability to intercalate into the DNA helix.
Comparación Con Compuestos Similares
Similar Compounds
Cisplatin: A well-known platinum-based anticancer drug.
Carboplatin: Another platinum-based drug with a different ligand structure.
Oxaliplatin: A platinum compound used in chemotherapy with a distinct ligand arrangement.
Uniqueness
Ligand Structure: The combination of the anthracenedione derivative and ethylenediamine ligand in Platinum(1+), (1-((6-aminohexyl)amino)-9,10-anthracenedione)chloro(1,2-ethanediamine-N,N’)-, chloride, (SP-4-2)- provides unique properties, such as enhanced DNA intercalation and potential for targeted therapy.
Chemical Stability: The specific coordination environment around the platinum center can offer improved stability and reduced side effects compared to other platinum-based compounds.
Propiedades
Número CAS |
138776-40-6 |
|---|---|
Fórmula molecular |
C22H30Cl2N4O2Pt |
Peso molecular |
648.5 g/mol |
Nombre IUPAC |
1-(6-aminohexylamino)anthracene-9,10-dione;ethane-1,2-diamine;platinum(2+);dichloride |
InChI |
InChI=1S/C20H22N2O2.C2H8N2.2ClH.Pt/c21-12-5-1-2-6-13-22-17-11-7-10-16-18(17)20(24)15-9-4-3-8-14(15)19(16)23;3-1-2-4;;;/h3-4,7-11,22H,1-2,5-6,12-13,21H2;1-4H2;2*1H;/q;;;;+2/p-2 |
Clave InChI |
AFMBHSYTIJWSSO-UHFFFAOYSA-L |
SMILES canónico |
C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C(=CC=C3)NCCCCCCN.C(CN)N.[Cl-].[Cl-].[Pt+2] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


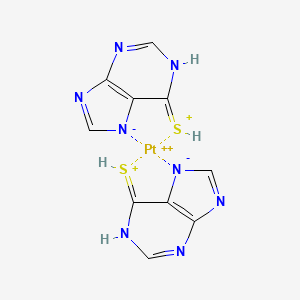
![14-thia-8,11,12,16-tetrazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(9),2,4,6,12,15-hexaene-10-thione](/img/structure/B12703532.png)
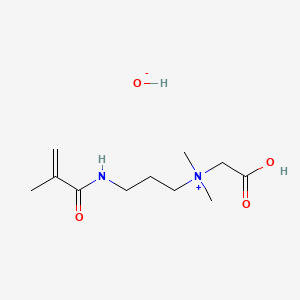


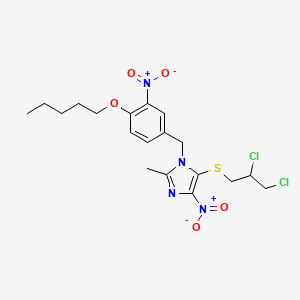
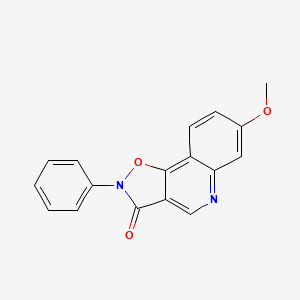
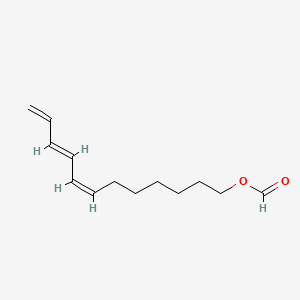
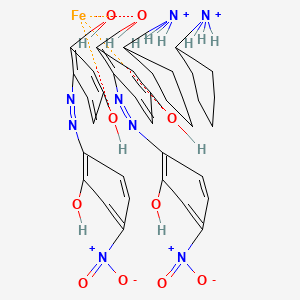
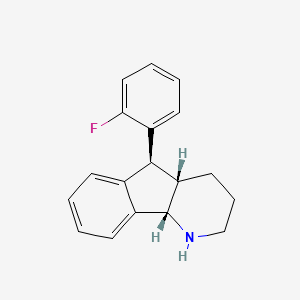
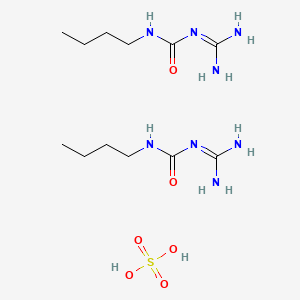
![[3,5-bis(methoxycarbonyl)phenyl]carbamodithioic acid;N,N-diethylethanamine](/img/structure/B12703589.png)
